molecular formula C5H5Br2N3 B1358044 3,5-Dibromo-6-methylpyrazin-2-amine CAS No. 74290-66-7

3,5-Dibromo-6-methylpyrazin-2-amine

Cat. No.: B1358044
CAS No.: 74290-66-7
M. Wt: 266.92 g/mol
InChI Key: AWBLTDFTDYGFGJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-methylpyrazin-2-amine is a heterocyclic organic compound belonging to the pyrazine family. It is characterized by the presence of two bromine atoms and a methyl group attached to the pyrazine ring.

Scientific Research Applications

3,5-Dibromo-6-methylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Safety and Hazards

The compound is classified as a warning under the GHS07 classification . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

The primary targets of 3,5-Dibromo-6-methylpyrazin-2-amine are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Pharmacokinetics

The compound has a high gastrointestinal absorption and is BBB permeant . . These properties may impact the bioavailability of the compound, but more detailed studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we can expect to learn more about the effects of this compound at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-6-methylpyrazin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of several drugs and xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . This inhibition can lead to reduced cell proliferation and altered gene expression patterns, ultimately affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of specific enzymes, such as CYP1A2, and inhibits their activity . This inhibition can result in the accumulation of substrates and a decrease in the production of metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity and modulate gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound interacts with enzymes such as CYP1A2, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be highly permeable to cell membranes, allowing it to accumulate in various cellular compartments. This accumulation can lead to localized effects on enzyme activity and gene expression, ultimately influencing cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes, transcription factors, and other regulatory proteins. This localization is likely mediated by specific targeting signals and post-translational modifications that direct this compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-methylpyrazin-2-amine typically involves the bromination of 6-methylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyrazine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-chloropyrazine
  • 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
  • 3,5-Dibromo-2-hydroxypyrazine
  • 2-Amino-3,5-dibromopyrazine
  • 3,5-Dibromo-N-methylpyrazin-2-amine
  • 2-Amino-3,5-dibromo-6-chloropyrazine
  • 2,6-Dibromopyrazine
  • 3,5,6-Tribromopyrazin-2-amine

Uniqueness

3,5-Dibromo-6-methylpyrazin-2-amine is unique due to the presence of both bromine atoms and a methyl group on the pyrazine ring. This specific substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .

Properties

IUPAC Name

3,5-dibromo-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBLTDFTDYGFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618013
Record name 3,5-Dibromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74290-66-7
Record name 3,5-Dibromo-6-methyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74290-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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